molecular formula C11H8N2S B1335391 2-Amino-4-phenyl-3-thiophenecarbonitrile CAS No. 4651-73-4

2-Amino-4-phenyl-3-thiophenecarbonitrile

Cat. No.: B1335391
CAS No.: 4651-73-4
M. Wt: 200.26 g/mol
InChI Key: RMSVWOYCWFNSCM-UHFFFAOYSA-N
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Description

2-Amino-4-phenyl-3-thiophenecarbonitrile is a heterocyclic compound that features a thiophene ring substituted with an amino group at the second position, a phenyl group at the fourth position, and a cyano group at the third position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-4-phenyl-3-thiophenecarbonitrile can be synthesized through a multi-step reaction process. One common method involves the condensation of p-aminoacetophenone with malononitrile in the presence of a base, followed by cyclization to form the thiophene ring . The reaction typically occurs in a solvent such as toluene and requires heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of 2-amino-4-phenylthiophene-3-carbonitrile often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems can improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-phenyl-3-thiophenecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-4-phenyl-3-thiophenecarbonitrile has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-phenyl-3-thiophenecarbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit hepatitis B and C virus replication makes it a valuable compound in antiviral research .

Biological Activity

2-Amino-4-phenyl-3-thiophenecarbonitrile (C11H10N2S) is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with structurally similar compounds.

Chemical Structure and Properties

The compound features a thiophene ring substituted with an amino group at the second position, a phenyl group at the fourth position, and a carbonitrile group at the third position. This unique substitution pattern contributes to its distinct chemical and biological properties.

Structural Formula

C11H10N2S\text{C}_{11}\text{H}_{10}\text{N}_{2}\text{S}

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit viral enzymes such as RNA-dependent RNA polymerase (NS5B) in hepatitis B and C, which are crucial for viral replication .
  • Antimicrobial Activity : It exhibits significant antimicrobial and antifungal properties, likely due to the electron-rich nature of the thiophene ring and the presence of the amino group.
  • Receptor Binding : Interaction studies indicate that this compound binds effectively to specific receptors, influencing cellular pathways related to disease processes .

Antiviral Properties

Research indicates that derivatives of this compound can inhibit viral replication, making them potential candidates for antiviral drug development. For instance, studies have shown that it can significantly reduce the viral load in infected cell lines .

Antimicrobial Activity

The compound demonstrates broad-spectrum antimicrobial activity against various pathogens. In vitro studies have reported effective inhibition of bacterial growth, suggesting its utility in developing new antimicrobial agents .

Anticancer Potential

Emerging research suggests that this compound may also possess anticancer properties by modulating pathways involved in cell proliferation and apoptosis. Its structural similarity to known anticancer agents supports further investigation into its potential as a lead compound in cancer therapy .

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds reveals variations in biological activity based on substituent modifications. The following table summarizes these comparisons:

Compound NameStructure FeaturesUnique Properties
2-Amino-4-methyl-5-phenyl-3-thiophenecarbonitrileMethyl group at position 4Enhanced solubility and altered biological activity
2-Amino-4-(3,4-dichlorophenyl)thiophene-3-carbonitrileDichlorophenyl substitutionIncreased potency against specific pathogens
2-Amino-4,5-dihydrothiophene-3-carbonitrilesDihydrothiophene structureDifferent reactivity patterns due to saturation

Case Study 1: Antiviral Efficacy

A study conducted on the efficacy of this compound against hepatitis B virus demonstrated a significant reduction in viral replication rates in treated cell lines compared to controls. The IC50 value was determined to be in the low micromolar range, indicating potent antiviral activity .

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial properties, various concentrations of the compound were tested against Gram-positive and Gram-negative bacteria. Results showed that it inhibited bacterial growth effectively at concentrations as low as 10 µg/mL, showcasing its potential as an antimicrobial agent .

Properties

IUPAC Name

2-amino-4-phenylthiophene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2S/c12-6-9-10(7-14-11(9)13)8-4-2-1-3-5-8/h1-5,7H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMSVWOYCWFNSCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=C2C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301274803
Record name 2-Amino-4-phenyl-3-thiophenecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301274803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4651-73-4
Record name 2-Amino-4-phenyl-3-thiophenecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4651-73-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4-phenyl-3-thiophenecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301274803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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